N-[(furan-2-yl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide N-[(furan-2-yl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide
Brand Name: Vulcanchem
CAS No.: 1040648-04-1
VCID: VC11966469
InChI: InChI=1S/C18H18N4O3S/c23-16(19-11-15-7-4-10-25-15)9-8-14-12-26-18(21-14)22-17(24)20-13-5-2-1-3-6-13/h1-7,10,12H,8-9,11H2,(H,19,23)(H2,20,21,22,24)
SMILES: C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CO3
Molecular Formula: C18H18N4O3S
Molecular Weight: 370.4 g/mol

N-[(furan-2-yl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide

CAS No.: 1040648-04-1

Cat. No.: VC11966469

Molecular Formula: C18H18N4O3S

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(furan-2-yl)methyl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide - 1040648-04-1

Specification

CAS No. 1040648-04-1
Molecular Formula C18H18N4O3S
Molecular Weight 370.4 g/mol
IUPAC Name N-(furan-2-ylmethyl)-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide
Standard InChI InChI=1S/C18H18N4O3S/c23-16(19-11-15-7-4-10-25-15)9-8-14-12-26-18(21-14)22-17(24)20-13-5-2-1-3-6-13/h1-7,10,12H,8-9,11H2,(H,19,23)(H2,20,21,22,24)
Standard InChI Key ZIPVXUMLJCSGFJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CO3
Canonical SMILES C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CO3

Introduction

Synthesis Pathway

The synthesis of this compound typically involves multi-step reactions combining heterocyclic chemistry and amide bond formation. A general outline includes:

  • Preparation of the Thiazole Intermediate:

    • Starting with a thioamide precursor, cyclization reactions are used to form the thiazole ring.

    • Functionalization at the 4-position allows for subsequent coupling.

  • Coupling with Furan Derivative:

    • The furan moiety is introduced via alkylation or amidation reactions using furan-2-carboxylic acid derivatives or related reagents.

  • Final Amide Bond Formation:

    • The phenylcarbamoyl group is attached through carbodiimide-mediated coupling (e.g., using EDCI or DCC) to yield the final product.

Analytical Characterization

To confirm the structure and purity of the compound, standard analytical techniques are employed:

TechniqueObservations
NMR SpectroscopyProton (1H^1 \text{H}) and carbon (13C^{13} \text{C}) spectra reveal chemical shifts characteristic of furan, thiazole, and phenyl groups .
Mass SpectrometryConfirms molecular weight (~329 g/mol) and fragmentation patterns consistent with the structure .
IR SpectroscopyKey absorption bands include: C=O stretch (~1650 cm1^{-1}), N-H stretch (~3300 cm1^{-1}), and aromatic C-H stretches (~3100 cm1^{-1}) .

Research Findings and Applications

While no direct studies on this specific compound were found, related compounds provide insights into its potential applications:

  • Pharmacological Relevance:

    • Structural analogs have shown promise as enzyme inhibitors (e.g., LOX inhibitors for inflammation) .

    • Possible use as a scaffold for developing antimicrobial agents .

  • Drug Development Potential:

    • The combination of polar (amide) and nonpolar (aromatic) regions makes it versatile for drug design targeting hydrophobic pockets in proteins.

  • Future Directions:

    • Further optimization through substitution on the furan or phenyl rings could enhance activity.

    • In vitro and in vivo studies are needed to evaluate toxicity and efficacy.

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